1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a fluorinated phenyl group. The compound’s unique structure, featuring both fluorine and trifluoromethyl groups, imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the selective fluorination of a phenyl ring, followed by the introduction of the trifluoromethyl group. The resulting intermediate is then reacted with N,N-dimethylpiperidine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-(trifluoromethyl)phenyl)piperidine: Lacks the N,N-dimethyl substitution, resulting in different chemical properties.
1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N-methylpiperidin-4-amine: Contains a single methyl group, affecting its reactivity and biological activity.
1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-diethylpiperidin-4-amine: Features ethyl groups instead of methyl groups, leading to variations in its physical and chemical behavior.
Uniqueness
1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific combination of fluorinated phenyl and N,N-dimethylpiperidine moieties. This structure imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and potential for selective biological interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c1-19(2)10-6-8-20(9-7-10)12-5-3-4-11(15)13(12)14(16,17)18/h3-5,10H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZRJJBKTMDTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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